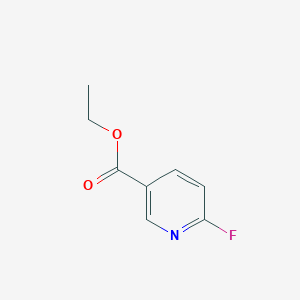

Ethyl 6-fluoronicotinate

Description

BenchChem offers high-quality Ethyl 6-fluoronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-fluoronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIMQDNPJDCTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558615 | |

| Record name | Ethyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-59-9 | |

| Record name | Ethyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 6-Fluoronicotinate in Modern Synthesis

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 6-Fluoronicotinate

Ethyl 6-fluoronicotinate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring activated by both a nitrogen atom and an electron-withdrawing ethyl ester group, combined with a strategically placed fluorine atom, makes it a versatile substrate for a variety of chemical transformations. The fluorine atom at the 6-position is not merely a substituent but an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for introducing diverse functionalities. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the core reaction mechanisms of ethyl 6-fluoronicotinate, grounded in established principles and supported by practical, field-proven protocols.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most exploited reaction pathway for ethyl 6-fluoronicotinate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-poor to be attacked by nucleophiles.[1][2][3][4]

The SNAr Mechanism: A Step-wise Elucidation

The SNAr reaction of ethyl 6-fluoronicotinate proceeds via a two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a resonance-stabilized anionic intermediate.[2][3][4]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 6-position (C6), which bears the fluorine atom. This attack is favored due to the inductive and mesomeric electron-withdrawing effects of the ring nitrogen and the C3-ester group. This initial step is typically the rate-determining step of the reaction.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the pyridine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized across the ring and onto the electron-withdrawing ester group, which provides significant stabilization.

-

Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group. This elimination step is generally fast.

The overall mechanism is depicted below.

Caption: General mechanism for the SNAr reaction.

SNAr with Amine Nucleophiles: Synthesis of 6-Aminonicotinates

The reaction with primary and secondary amines is one of the most common applications, leading to the formation of 6-aminonicotinate derivatives, which are prevalent in medicinal chemistry.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is typically used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often added to deprotonate the amine nucleophile (if it's used as a salt) or to scavenge the HF formed during the reaction, driving the equilibrium towards the products.

-

Temperature: Moderate heating (e.g., 80-120 °C) is usually required to overcome the activation energy of the initial nucleophilic attack.

Experimental Protocol: Synthesis of Ethyl 6-(Piperidin-1-yl)nicotinate

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 6-fluoronicotinate (1.0 eq.).

-

Add anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous DMF (5-10 mL per mmol of substrate).

-

Add piperidine (1.2 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to 100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

SNAr with Oxygen Nucleophiles: Synthesis of 6-Alkoxy/Aryloxynicotinates

Alcohols and phenols can also serve as nucleophiles, typically after deprotonation to form the more potent alkoxide or phenoxide.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the alcohol/phenol, generating the nucleophilic alkoxide/phenoxide in situ.

-

Solvent: Anhydrous solvents like Tetrahydrofuran (THF) or DMF are crucial, as protic solvents would be deprotonated by the strong base.

Experimental Protocol: Synthesis of Ethyl 6-phenoxynicotinate

-

In a flame-dried, two-neck flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.

-

Add a solution of phenol (1.2 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of ethyl 6-fluoronicotinate (1.0 eq.) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux (approx. 66 °C) and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool to 0 °C and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an aqueous work-up and purification as described in the previous protocol.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, the C-F bond in ethyl 6-fluoronicotinate can, under specific conditions, participate in palladium-catalyzed cross-coupling reactions. However, C-Cl or C-Br analogues are more commonly used for these transformations due to the higher C-F bond strength.[5][6] Nevertheless, advancements in catalyst systems are making C-F activation more feasible. The general workflow involves an inert atmosphere setup to protect the sensitive palladium catalyst.[5]

Caption: General workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the fluoropyridine with an organoboron reagent (e.g., a boronic acid or ester).[7][8]

Experimental Protocol: Hypothetical Suzuki Coupling

-

In a Schlenk flask, combine ethyl 6-fluoronicotinate (1.0 eq.), phenylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Cs₂CO₃, 3.0 eq.).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Heat the mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Perform an aqueous work-up and purify by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides the active Pd(0) species for the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane, Toluene, DMF | Must be able to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Required for oxidative addition and reductive elimination steps. |

Transformations of the Ester Functional Group

The ethyl ester at the C3 position provides another site for chemical modification, independent of the C6-fluorine.

Hydrolysis to 6-Fluoronicotinic Acid

The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-fluoronicotinic acid, a valuable intermediate itself.[9][10]

Experimental Protocol: Basic Hydrolysis

-

Dissolve ethyl 6-fluoronicotinate (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1).

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq.).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once complete, cool the mixture to 0 °C and carefully acidify with hydrochloric acid (HCl) to a pH of 3-4.[9]

-

The product, 6-fluoronicotinic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reduction to (6-Fluoropyridin-3-yl)methanol

The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation but may be used for more activated esters.[11]

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents.

-

Temperature: The reaction is highly exothermic and is typically started at 0 °C and then allowed to warm to room temperature to ensure control.

Experimental Protocol: LiAlH₄ Reduction

-

In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 6-fluoronicotinate (1.0 eq.) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the flask back to 0 °C and quench the reaction cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, concentrate, and purify as needed.

Synthesis of Ethyl 6-Fluoronicotinate

A comprehensive understanding requires knowledge of the substrate's origin. Common synthetic routes include:

-

Direct Esterification: The most straightforward method involves the esterification of 6-fluoronicotinic acid with ethanol under acidic conditions (e.g., H₂SO₄) or using coupling agents.[12] A milder method uses (trimethylsilyl)diazomethane for the corresponding methyl ester, which can be adapted.[12]

-

Halogen Exchange (Halex) Reaction: Starting from a more readily available precursor like ethyl 6-chloronicotinate or ethyl 6-bromonicotinate, a nucleophilic substitution with a fluoride source (e.g., KF, CsF) can be performed.[9] This often requires high temperatures and sometimes phase-transfer catalysts.

References

- BenchChem. (2025).

- Google Patents. (2022).

- Smolecule.

- ChemicalBook. 6-Fluoronicotinic acid synthesis.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Wikipedia.

- NC State University Libraries. 16.

- Chemistry LibreTexts. (2025). 16.

- BenchChem. (2025).

- ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.

- YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction.

- University of Rochester. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 9. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 10. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Buy Ethyl 6-chloro-2-fluoronicotinate [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 6-fluoronicotinate biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of Ethyl 6-fluoronicotinate

Abstract

Ethyl 6-fluoronicotinate, a fluorinated pyridine derivative, represents a compelling starting point for biological investigation due to the rich pharmacological history of its structural class. The incorporation of a fluorine atom can significantly modulate physicochemical properties, influencing cell permeability, metabolic stability, and target-binding affinity. This guide presents a systematic, multi-tiered screening cascade designed to comprehensively elucidate the biological activity profile of ethyl 6-fluoronicotinate. Moving beyond a simple checklist of assays, this document provides the strategic rationale behind the experimental sequence, detailed protocols for execution, and a framework for interpreting the resulting data to guide subsequent drug development efforts. The methodologies described herein are designed to be self-validating, ensuring that each stage of the investigation builds upon a robust foundation of empirical evidence.

Introduction: The Rationale for Screening Ethyl 6-fluoronicotinate

Ethyl 6-fluoronicotinate (CAS: 49608-01-7) belongs to the family of nicotinic acid esters, a scaffold of significant therapeutic interest. Nicotinic acid (Niacin, Vitamin B3) itself is a well-established therapeutic agent, primarily known for its lipid-modifying effects and its role as an agonist for the G-protein coupled receptor 109A (GPR109A), which mediates potent anti-inflammatory responses.[1][2] The broader class of pyridine derivatives has been explored for a vast array of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4]

The strategic introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Fluorination can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby improving oral bioavailability. Specifically, fluorinated pyridinium compounds have demonstrated enhanced antibacterial activity.[5][6]

Given this background, ethyl 6-fluoronicotinate is a candidate for screening against several key therapeutic areas. This guide outlines a logical, tiered approach, beginning with broad-spectrum foundational assays and progressing to specific, hypothesis-driven investigations based on its structural relationship to known bioactive molecules.

Foundational Screening Cascade: Establishing a Bioactivity Baseline

The initial phase of screening is designed to answer two fundamental questions: 1) At what concentrations does the compound exhibit general cytotoxicity? and 2) Does the compound possess broad-spectrum antimicrobial activity? These initial assays are critical for establishing a therapeutic window and identifying a clear path for further, more resource-intensive investigations.

Caption: Foundational screening workflow for ethyl 6-fluoronicotinate.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of mitochondrial reductase enzymes.[7] A reduction in metabolic activity is a reliable indicator of reduced cell viability or cytotoxicity. By testing against both cancerous and non-cancerous cell lines, we can obtain a preliminary indication of the compound's therapeutic index.

Step-by-Step Methodology:

-

Cell Plating: Seed human cervical cancer cells (HeLa) and human embryonic kidney cells (HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of ethyl 6-fluoronicotinate in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to ~0.2 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., 10 µM Doxorubicin).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation:

| Cell Line | Compound | IC₅₀ (µM) |

| HeLa | Ethyl 6-fluoronicotinate | Value |

| HEK293 | Ethyl 6-fluoronicotinate | Value |

| HeLa | Doxorubicin (Control) | Value |

| HEK293 | Doxorubicin (Control) | Value |

Protocol 2: Antimicrobial Activity Screening

Causality: The presence of the fluoropyridine core suggests potential antibacterial activity.[5][6] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Step-by-Step Methodology:

-

Microorganism Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of ethyl 6-fluoronicotinate in MHB, typically from 64 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). Use a known antibiotic like Ciprofloxacin as a reference compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus | Ethyl 6-fluoronicotinate | Value |

| E. coli | Ethyl 6-fluoronicotinate | Value |

| S. aureus | Ciprofloxacin (Control) | Value |

| E. coli | Ciprofloxacin (Control) | Value |

Target-Directed Screening: Interrogating Mechanistic Pathways

Based on the structural analogy to nicotinic acid, a primary hypothesis is that ethyl 6-fluoronicotinate may interact with nicotinic acid-responsive receptors. This phase of screening investigates two high-probability target classes: the metabolic/inflammatory receptor GPR109A and the neuromodulatory nicotinic acetylcholine receptors (nAChRs).

Caption: Parallel workflows for target-directed screening.

Hypothesis A: GPR109A Agonism and Anti-inflammatory Activity

Background: GPR109A is a Gi-coupled receptor whose activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent suppression of inflammatory pathways.[2] This makes it a prime target for anti-inflammatory drug discovery.

Caption: Simplified GPR109A anti-inflammatory signaling cascade.

3.1.1 Protocol 3: GPR109A Functional Assay (cAMP Inhibition)

Causality: A direct functional test for GPR109A agonism involves measuring the compound's ability to inhibit forskolin-stimulated cAMP production in a cell line engineered to express the receptor.[9][10] This provides direct evidence of target engagement and activation.

Step-by-Step Methodology:

-

Cell Line: Use a CHO-K1 cell line stably expressing human GPR109A.

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of ethyl 6-fluoronicotinate (e.g., 100 µM to 1 nM) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except the negative control) to stimulate cAMP production. Incubate for another 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Analysis: Normalize the data with the forskolin-only wells representing 100% and basal levels as 0%. Calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP. Nicotinic acid should be used as a positive control.

3.1.2 Protocol 4: In Vitro Anti-inflammatory Assay (Cytokine Release)

Causality: To confirm that GPR109A agonism translates into a functional anti-inflammatory effect, we measure the inhibition of pro-inflammatory cytokine production in an immune cell line.[11] Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages.

Step-by-Step Methodology:

-

Cell Line: Use a murine macrophage cell line like RAW 264.7.

-

Plating and Treatment: Plate cells and allow them to adhere. Pre-treat with serial dilutions of ethyl 6-fluoronicotinate for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an ELISA kit.

-

Analysis: Determine the IC₅₀ for the inhibition of LPS-induced TNF-α release.

Data Presentation (Target-Directed):

| Assay | Target/Cell Line | Parameter | Result (Ethyl 6-fluoronicotinate) |

| cAMP Inhibition | GPR109A-CHO | EC₅₀ (µM) | Value |

| Cytokine Release | RAW 264.7 | IC₅₀ (µM) | Value |

Hypothesis B: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Background: The nicotinate structure is the namesake of nicotinic acetylcholine receptors. These are ligand-gated ion channels crucial for synaptic transmission.[12] Modulators of nAChRs, particularly subtypes like α7 and α4β2, have therapeutic potential in neurological and psychiatric disorders.[13]

3.2.1 Protocol 5: nAChR Functional Assay (Calcium Flux)

Causality: Activation of nAChRs leads to an influx of cations, including Ca²⁺. This change in intracellular calcium can be measured using fluorescent indicators, providing a high-throughput method to screen for agonists or positive allosteric modulators (PAMs).[14] A PAM has little to no effect on its own but enhances the response to an endogenous agonist.

Step-by-Step Methodology:

-

Cell Lines: Use cell lines (e.g., SH-SY5Y or HEK293) stably expressing specific human nAChR subtypes, such as α7 and α4β2.

-

Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Assay Execution (FLIPR/FlexStation):

-

Agonist Mode: Add serial dilutions of ethyl 6-fluoronicotinate directly to the cells and measure the resulting fluorescence signal. An increase in fluorescence indicates agonist activity.

-

PAM Mode: Pre-incubate the cells with serial dilutions of ethyl 6-fluoronicotinate for 5-15 minutes. Then, add a sub-maximal (EC₂₀) concentration of a known agonist (e.g., acetylcholine). A potentiation of the agonist-induced signal compared to the agonist alone indicates PAM activity.

-

-

Analysis: For agonist activity, calculate the EC₅₀. For PAM activity, calculate the fold-potentiation and the EC₅₀ for potentiation.

Data Presentation:

| nAChR Subtype | Mode | Activity | EC₅₀ / % Potentiation |

| α7 | Agonist | Yes/No | Value (µM) |

| α7 | PAM | Yes/No | Value |

| α4β2 | Agonist | Yes/No | Value (µM) |

| α4β2 | PAM | Yes/No | Value |

Data Synthesis and Path Forward

The culmination of this screening cascade is a comprehensive data package that enables an informed decision on the future of ethyl 6-fluoronicotinate as a drug lead.

Summary of Potential Findings:

| Screening Phase | Assay | Key Parameter | Potential Outcome |

| Foundational | Cytotoxicity | IC₅₀ (HeLa/HEK293) | >50 µM / >50 µM |

| Antimicrobial | MIC (S. aureus) | 8 µg/mL | |

| Target-Directed | GPR109A cAMP | EC₅₀ | 1.2 µM |

| Anti-inflammatory | IC₅₀ | 2.5 µM | |

| nAChR (α7) | Agonist EC₅₀ | >100 µM (Inactive) | |

| nAChR (α4β2) | PAM EC₅₀ | >100 µM (Inactive) |

Interpretation and Decision-Making:

-

Scenario 1 (As shown above): Potent GPR109A Agonism with Low Cytotoxicity and Moderate Antimicrobial Activity. This is a highly promising profile. The primary path forward would be to initiate a lead optimization program focused on enhancing GPR109A potency and selectivity, with the goal of developing a novel anti-inflammatory agent. The antimicrobial activity could be considered a secondary property or pursued as a separate project.

-

Scenario 2: Selective Antimicrobial Activity, Low Mammalian Cytotoxicity. If the compound shows a potent MIC (<10 µg/mL) against bacteria but has a high IC₅₀ (>50 µM) against mammalian cells, the project focus would shift to developing it as an antibiotic.

-

Scenario 3: High General Cytotoxicity. If the IC₅₀ values are low (<10 µM) against both cancerous and non-cancerous cell lines, the compound has limited therapeutic potential due to a narrow therapeutic window. However, if cytotoxicity is selective for cancer cells, it could be explored as an anticancer agent.[8][15]

-

Scenario 4: Potent and Selective nAChR Modulation. If the compound shows activity as an agonist or PAM at a specific nAChR subtype with low off-target activity, it would become a candidate for CNS drug discovery programs.

Conclusion

This technical guide outlines a rigorous, causality-driven strategy for the biological screening of ethyl 6-fluoronicotinate. By integrating foundational cytotoxicity and antimicrobial assays with hypothesis-led investigations into specific receptor targets like GPR109A and nAChRs, researchers can efficiently build a comprehensive profile of the compound's activity. This structured approach not only identifies potential therapeutic applications but also provides the critical data needed to justify and direct future lead optimization and preclinical development efforts.

References

-

Jantová, S., Paulovičová, E., et al. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology, 223(1), 81-93. Available at: [Link]

-

Al-Omair, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15589. Available at: [Link]

-

Reddy, J. R., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 555-560. Available at: [Link]

-

Krishnan, S., et al. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir, 22(26), 11654-11663. Available at: [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. Available at: [Link]

-

Mahboubi, A., et al. (2013). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. European Journal of Medicinal Chemistry, 65, 519-528. Available at: [Link]

-

Shen, H., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. The Journal of Biological Chemistry, 289(3), 1479-1491. Available at: [Link]

-

Lukas, R. J., et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods, 67(3), 195-207. Available at: [Link]

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 635-643. Available at: [Link]

-

Ghorab, M. M., et al. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 347(6), 421-429. Available at: [Link]

-

Richman, J. G., et al. (2007). GPR109A agonists. ResearchGate. Available at: [Link]

-

Al-Omair, M. A., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5223. Available at: [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Johnson, V. B., et al. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 27(15), 4785. Available at: [Link]

-

Papke, R. L., et al. (2016). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Pharmaceuticals, 9(4), 66. Available at: [Link]

Sources

- 1. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior | MDPI [mdpi.com]

- 15. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Radiolabeling Biomolecules with Ethyl 6-fluoronicotinate Derivatives

For: Researchers, scientists, and drug development professionals in the fields of nuclear medicine, oncology, and molecular imaging.

Introduction: The Imperative of ¹⁸F in Modern Molecular Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern diagnostic imaging, offering unparalleled sensitivity for the in vivo quantification of physiological and pathological processes.[1][2] The choice of radionuclide is paramount to the success of a PET tracer, and Fluorine-18 (¹⁸F) has emerged as the radionuclide of choice for a multitude of applications.[1][2][3] Its near-ideal physical decay characteristics, including a high positron yield (97%) and low positron energy, contribute to superior image resolution and contrast.[4] Furthermore, its 109.8-minute half-life strikes a crucial balance, allowing for complex multi-step radiosyntheses and distribution to satellite imaging centers while minimizing the radiation dose to the patient.[2][3][4]

Directly incorporating ¹⁸F into large, sensitive biomolecules such as peptides and antibodies can be challenging, often requiring harsh reaction conditions that compromise the molecule's biological activity.[5][6] To circumvent this, the use of ¹⁸F-labeled prosthetic groups has become a cornerstone of modern radiopharmaceutical chemistry.[5][7][8] These small, reactive molecules are first radiolabeled with ¹⁸F and then conjugated to the biomolecule under mild conditions.

Among the diverse array of prosthetic groups, derivatives of ethyl 6-fluoronicotinate, particularly 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), have garnered significant attention. This class of reagents offers a robust and efficient method for the acylation of primary amines on biomolecules, forming stable amide bonds. The electron-withdrawing nature of the pyridine ring facilitates the initial nucleophilic aromatic substitution (SNAr) reaction for ¹⁸F incorporation, while the tetrafluorophenyl (TFP) ester provides a highly reactive leaving group for the subsequent conjugation step.

This application note provides a comprehensive guide to the theory, application, and detailed protocols for radiolabeling biomolecules using ethyl 6-fluoronicotinate derivatives, empowering researchers to develop novel PET tracers for a wide range of biological targets.

The Chemistry of [¹⁸F]Fluoronicotinate-Based Labeling: A Two-Step Strategy

The radiolabeling of biomolecules using [¹⁸F]F-Py-TFP is a sequential, two-step process that begins with the synthesis of the prosthetic group, followed by its conjugation to the target biomolecule.

Step 1: Radiosynthesis of the [¹⁸F]F-Py-TFP Prosthetic Group

The synthesis of [¹⁸F]F-Py-TFP is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor.[8] A common and highly effective precursor is the trimethylammonium salt of ethyl 6-nicotinate tetrafluorophenyl ester. The positively charged trimethylammonium group acts as an excellent leaving group, facilitating the attack of the nucleophilic [¹⁸F]fluoride ion.

The reaction is generally carried out in an anhydrous polar aprotic solvent, such as acetonitrile or dimethylsulfoxide (DMSO), in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base such as potassium carbonate (K₂CO₃). These conditions enhance the nucleophilicity of the [¹⁸F]fluoride and promote an efficient substitution reaction, often proceeding at moderate temperatures (e.g., 40°C) with high radiochemical yields (60-70%).[8]

Step 2: Conjugation to the Biomolecule

Once synthesized and purified, the [¹⁸F]F-Py-TFP prosthetic group is reacted with the biomolecule of interest. The primary target for conjugation is the ε-amino group of lysine residues or the N-terminal α-amino group of the peptide or protein. The highly activated TFP ester of [¹⁸F]F-Py-TFP readily undergoes nucleophilic acyl substitution with these primary amines, forming a stable amide bond.

This conjugation reaction is typically performed in a buffered aqueous solution or a mixture of an organic solvent and water to ensure the solubility of both the prosthetic group and the biomolecule. The pH of the reaction mixture is a critical parameter and is generally maintained in the slightly basic range (pH 8-9) to ensure the deprotonation of the amino groups, thereby enhancing their nucleophilicity.

Figure 1: General workflow for radiolabeling biomolecules using [¹⁸F]F-Py-TFP.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the radiolabeling of a model peptide with [¹⁸F]F-Py-TFP. These protocols can be adapted for other biomolecules with appropriate optimization.

Protocol 1: Automated Radiosynthesis of 6-[¹⁸F]Fluoronicotinyl-2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)

This protocol is adapted for a fully automated synthesis module, such as the ELIXYS FLEX/CHEM®, to ensure reproducibility and minimize radiation exposure.[9]

Materials and Reagents:

-

[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

-

Anion exchange cartridge (e.g., QMA Sep-Pak Light)

-

Elution solution: 80% Acetonitrile, 20% Water with 5 mg/mL K₂CO₃ and 15 mg/mL Kryptofix 2.2.2

-

Precursor: 5 mg of 6-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate in 1 mL anhydrous DMSO

-

Solid-phase extraction (SPE) cartridge for purification (e.g., C18 Sep-Pak)

-

Acetonitrile (MeCN), HPLC grade

-

Water for Injection (WFI)

Automated Synthesis Procedure:

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto the anion exchange cartridge.

-

Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using the elution solution. Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen.

-

Radiolabeling Reaction: Add the precursor solution to the dried [¹⁸F]fluoride. Heat the reaction mixture at 40°C for 10 minutes.[8]

-

Purification of [¹⁸F]F-Py-TFP:

-

Dilute the reaction mixture with WFI.

-

Load the diluted mixture onto a C18 SPE cartridge.

-

Wash the cartridge with WFI to remove unreacted [¹⁸F]fluoride and polar impurities.

-

Elute the [¹⁸F]F-Py-TFP from the cartridge with acetonitrile.

-

-

Solvent Exchange: Evaporate the acetonitrile and reconstitute the purified [¹⁸F]F-Py-TFP in a suitable solvent for conjugation (e.g., DMSO or DMF).

Figure 2: Automated synthesis workflow for [¹⁸F]F-Py-TFP.

Protocol 2: Conjugation of [¹⁸F]F-Py-TFP to a Model Peptide (e.g., c(RGDyK))

Materials and Reagents:

-

Purified [¹⁸F]F-Py-TFP in DMSO (from Protocol 1)

-

c(RGDyK) peptide (or other amine-containing biomolecule)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

Quenching solution: 1 M Glycine solution

-

HPLC system with a radioactivity detector and a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Conjugation Procedure:

-

Peptide Solution Preparation: Dissolve the c(RGDyK) peptide in the sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

-

Conjugation Reaction: Add the [¹⁸F]F-Py-TFP solution to the peptide solution. The molar ratio of peptide to prosthetic group should be optimized, but a starting point of 10:1 is recommended to favor mono-labeling.

-

Incubation: Gently agitate the reaction mixture at room temperature for 15-30 minutes.

-

Quenching: Add the quenching solution to the reaction mixture to react with any unreacted [¹⁸F]F-Py-TFP.

-

Purification by HPLC:

-

Inject the quenched reaction mixture onto the reversed-phase HPLC column.

-

Elute the components using a gradient of Mobile Phase B. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Monitor the elution profile using both the radioactivity and UV detectors (at 220 nm and 280 nm).[10]

-

Collect the fraction corresponding to the radiolabeled peptide.

-

-

Formulation: Evaporate the HPLC solvent from the collected fraction and reconstitute the purified [¹⁸F]-labeled peptide in a sterile, pyrogen-free formulation buffer (e.g., phosphate-buffered saline).

Protocol 3: Quality Control of the Final [¹⁸F]-Labeled Biomolecule

Quality Control Parameters:

-

Radiochemical Purity (RCP): Determined by radio-HPLC. The RCP should typically be >95%.

-

Radiochemical Yield (RCY): Calculated based on the initial amount of [¹⁸F]fluoride and the final amount of purified radiolabeled biomolecule, corrected for decay. Decay-corrected yields for [¹⁸F]FPy-peptides are often in the range of 13-26%.[9]

-

Molar Activity (Aₘ): Determined by dividing the radioactivity of the final product by the total molar amount of the labeled and unlabeled biomolecule. High molar activity (1-5 Ci/µmol) is often achievable.[9]

-

pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).

-

Sterility and Endotoxin Levels: These tests are mandatory for clinical applications and should be performed according to pharmacopeial standards.[11][12]

Applications and Performance

Ethyl 6-fluoronicotinate derivatives have been successfully employed to label a wide variety of biomolecules for PET imaging in preclinical and clinical research.

| Biomolecule | Target | Application | Reference |

| c(RGDyK) Peptide | αvβ₃ Integrin | Tumor Angiogenesis Imaging | [8] |

| Folate | Folate Receptor | Inflammation Imaging | [13] |

| YGGFL Peptide | Opioid Receptors | Neurological Imaging | [9] |

| Antibodies | Various cell surface antigens | Immuno-PET | [14] |

The choice of the biomolecule and the specific linker can influence the in vivo pharmacokinetics and targeting efficacy of the resulting radiotracer. It is crucial to perform thorough in vitro and in vivo characterization of any newly developed radiotracer.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Radiochemical Yield of [¹⁸F]F-Py-TFP | - Incomplete drying of [¹⁸F]fluoride- Inactive precursor- Suboptimal reaction temperature or time | - Ensure thorough azeotropic drying of the [¹⁸F]fluoride.- Use fresh, high-quality precursor.- Optimize reaction temperature and time. |

| Low Conjugation Efficiency | - Incorrect pH of the reaction buffer- Inactive biomolecule- Steric hindrance at the labeling site | - Verify and adjust the pH of the buffer to 8.5-9.0.- Confirm the integrity and activity of the biomolecule.- Consider using a linker to increase the distance between the label and the biomolecule. |

| Multiple Peaks in the Radio-HPLC Chromatogram | - Di- or multi-labeling of the biomolecule- Formation of radiolabeled byproducts- Degradation of the radiolabeled biomolecule | - Reduce the molar ratio of prosthetic group to biomolecule.- Optimize the purification of the prosthetic group.- Ensure the stability of the radiolabeled biomolecule under the reaction and purification conditions. |

| Low Molar Activity | - Presence of carrier (¹⁹F) in the [¹⁸F]fluoride- Contamination with unlabeled precursor | - Use no-carrier-added [¹⁸F]fluoride.- Ensure efficient purification to remove unlabeled precursor. |

Conclusion

Radiolabeling biomolecules with ethyl 6-fluoronicotinate derivatives, particularly [¹⁸F]F-Py-TFP, offers a reliable and versatile strategy for the development of novel ¹⁸F-labeled PET tracers. The mild reaction conditions for both the radiosynthesis of the prosthetic group and the subsequent conjugation step make this approach suitable for a wide range of sensitive biomolecules. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers aiming to leverage this powerful technology for advancing molecular imaging and drug development.

References

-

Werner, R. A., et al. (2020). ¹⁸F-Labeled, PSMA-Targeted Radiotracers: Leveraging the Advantages of Radiofluorination for Prostate Cancer Molecular Imaging. Theranostics, 10(1), 1-16. [Link]

-

Zlatopolskiy, B. D., & Zischler, J. (2019). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. ChemistryOpen, 8(5), 574–593. [Link]

-

Brooks, A. F., et al. (2021). ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3346–3363. [Link]

-

Al-karmi, S., et al. (2018). Fully automated peptide radiolabeling from [¹⁸F]fluoride. RSC Advances, 8(41), 23201–23209. [Link]

-

Basu, S., et al. (2014). ¹⁸F-AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Current Radiopharmaceuticals, 7(2), 79-90. [Link]

-

Syvänen, S., et al. (2020). Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. ACS Chemical Neuroscience, 11(23), 4029–4039. [Link]

-

Wängler, C., et al. (2012). One-step ¹⁸F-labeling of peptides for positron emission tomography imaging using the SiFA methodology. Nature Protocols, 7, 1946–1955. [Link]

-

Li, Y., et al. (2022). [¹⁸F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. Molecular Pharmaceutics, 19(1), 246–255. [Link]

-

Gendron, D., et al. (2024). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

-

Bas-Tonicello, S., et al. (2013). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Journal of Medicinal Chemistry, 56(23), 9225–9246. [Link]

-

Connolly, D., et al. (2023). ¹⁸F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography. JoVE (Journal of Visualized Experiments), (193), e60623. [Link]

-

Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]

-

Schlein, E., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 21. [Link]

-

Richter, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 843–859. [Link]

-

International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

-

Lee, S. J., et al. (2007). Microwave-Induced Nucleophilic [¹⁸F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [¹⁸F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Medicinal Chemistry, 50(7), 1558–1567. [Link]

-

Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]

-

Wang, C., et al. (2022). One-Step Synthesis of [¹⁸F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. ACS Central Science, 8(8), 1146–1153. [Link]

-

Wängler, C., et al. (2014). ¹⁸F-Labeled Peptides: The Future Is Bright. Journal of Nuclear Medicine, 55(Supplement 2), 16S-22S. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–33. [Link]

- Sutcliffe, J. L., et al. (2018). Methods of making ¹⁸f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof.

-

Liu, Z., et al. (2015). One-step ¹⁸F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(9), 1423–1432. [Link]

-

Richter, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 843-859. [Link]

-

International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

-

K-C., V., et al. (2008). 2-¹⁸F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. Journal of Nuclear Medicine, 49(7), 1163–1170. [Link]

-

Wang, C., et al. (2022). One-Step Synthesis of [¹⁸F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. ACS Central Science, 8(8), 1146-1153. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Lee, S. J., et al. (2017). Cu-Mediated C–H ¹⁸F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society, 139(27), 9172–9175. [Link]

-

Pitts, C. R., et al. (2021). Site-Selective Late-Stage Aromatic [¹⁸F]Fluorination via Aryl Sulfonium Salts. Angewandte Chemie International Edition, 60(41), 22253–22258. [Link]

-

University of Wisconsin-Madison. (2016). HPLC Purification of Peptides. protocols.io. [Link]

-

Daube-Witherspoon, M. E., et al. (2016). Automation of the Radiosynthesis of Six Different ¹⁸F-labeled radiotracers on the AllinOne. Nuclear Medicine and Biology, 43(1), 19-27. [Link]

-

Smith, C. J. (2023). Development of an ¹⁸F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons. [Link]

-

Richter, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 843-859. [Link]

-

Yu, H. M. (2006). Review of ¹⁸F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

-

Gendron, D., et al. (2024). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

-

Deuther-Conrad, W., & Steinbach, J. (2014). Development of ¹⁸F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Current Medicinal Chemistry, 21(3), 295–326. [Link]

-

Therapeutic Goods Administration. (2011). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. Australian Government Department of Health. [Link]

-

Mossine, A. V., et al. (2014). Late-stage [¹⁸F]Fluorination: New Solutions to Old Problems. Trends in Chemistry, 1(1), 1-13. [Link]

-

Zlatopolskiy, B. D., & Zischler, J. (2019). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. ChemistryOpen, 8(5), 574–593. [Link]

-

de Barros, A. L. B., et al. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical ¹⁸F-sodium fluoride produced at the Center for Development of Nuclear Technology - CDTN. Brazilian Journal of Pharmaceutical Sciences, 47(2), 259-267. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-33. [Link]

-

Cleeren, F., et al. (2018). Direct fluorine-18 labeling of heat-sensitive biomolecules for positron emission tomography imaging using the Al¹⁸F-RESCA method. Nature Protocols, 13(7), 1772–1785. [Link]

Sources

- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 18F-Labeled, PSMA-Targeted Radiotracers: Leveraging the Advantages of Radiofluorination for Prostate Cancer Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. bachem.com [bachem.com]

- 11. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Solid-Phase Synthesis of Substituted Nicotinamide Libraries: A Technical Guide

Introduction: The Strategic Value of Nicotinamide Scaffolds and Solid-Phase Synthesis

The nicotinamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions makes it a fertile ground for the discovery of novel therapeutics. The generation of diverse libraries of substituted nicotinamides is, therefore, a critical endeavor in modern drug development. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient and systematic construction of such libraries, enabling the rapid exploration of structure-activity relationships (SAR).

While specific solid-phase protocols detailing the direct use of Ethyl 6-fluoronicotinate are not extensively documented in readily available literature, its chemical properties make it an exemplary building block for the synthesis of 6-substituted nicotinamides. The electron-withdrawing fluorine atom at the 6-position activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the displacement of the fluorine by amines. This guide will provide a comprehensive overview of the principles and a detailed, representative protocol for the solid-phase synthesis of a substituted nicotinamide library, a strategy for which Ethyl 6-fluoronicotinate would be a highly suitable, albeit hypothetically applied, starting material.

Core Principles of Solid-Phase Nicotinamide Synthesis

The solid-phase synthesis of a nicotinamide library typically involves the immobilization of a building block onto a solid support, followed by a series of chemical transformations, and finally, cleavage of the desired products from the resin. The key components and considerations for this strategy are outlined below.

The Solid Support and Linker Strategy

The choice of resin and linker is paramount to the success of a solid-phase synthesis. For the generation of C-terminal amides, such as in a nicotinamide library, the Rink Amide resin is a widely used and effective solid support.

-

Causality: The Rink Amide linker contains an acid-labile bond. This allows for the final cleavage of the synthesized nicotinamide from the resin under mild acidic conditions, typically using trifluoroacetic acid (TFA), without compromising the integrity of many other functional groups present in the molecule.

The Synthetic Pathway: A Stepwise Approach

The synthesis of a nicotinamide library on a solid support can be conceptualized as a modular process, allowing for the introduction of diversity at different points in the synthetic sequence. A general workflow is depicted below:

Caption: General workflow for solid-phase nicotinamide library synthesis.

Detailed Experimental Protocol: Synthesis of a 6-Amino-Nicotinamide Library

This protocol provides a representative, step-by-step methodology for the synthesis of a library of 6-amino-nicotinamide derivatives on Rink Amide resin.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies |

| Dichloromethane (DCM) | Anhydrous | Varies |

| N,N-Dimethylformamide (DMF) | Anhydrous | Varies |

| Piperidine | Reagent Grade | Varies |

| 6-Chloronicotinic Acid | ≥98% | Varies |

| HATU | ≥98% | Varies |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Varies |

| Library of Primary & Secondary Amines | Varies | Varies |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies |

| Triisopropylsilane (TIS) | Reagent Grade | Varies |

| Diethyl Ether | Anhydrous | Varies |

Step 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.7 mmol) in a fritted polypropylene syringe. Add DCM (10 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.

-

Solvent Exchange: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Causality: The piperidine is a secondary amine that acts as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Rink Amide linker, exposing the free amine for subsequent coupling.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine and the Fmoc-adduct.

Step 2: Coupling of the Nicotinoyl Scaffold

-

Activation: In a separate vial, dissolve 6-chloronicotinic acid (3 eq., 2.1 mmol) and HATU (3 eq., 2.1 mmol) in DMF (5 mL). Add DIPEA (6 eq., 4.2 mmol) and allow the mixture to pre-activate for 5 minutes.

-

Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated ester, which is highly reactive towards the resin-bound amine. DIPEA is a non-nucleophilic base used to neutralize the resulting acids and facilitate the reaction.

-

-

Coupling: Add the activated 6-chloronicotinic acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and DMF (3 x 10 mL).

Step 3: Introduction of Diversity via Nucleophilic Aromatic Substitution

-

Reaction Setup: To the resin-bound 6-chloronicotinoyl scaffold, add a solution of the desired primary or secondary amine (5 eq., 3.5 mmol) in DMF (10 mL).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and agitate for 12-24 hours. The optimal temperature and time will vary depending on the nucleophilicity of the amine.

-

Causality: The chlorine at the 6-position of the nicotinoyl ring is susceptible to nucleophilic aromatic substitution by amines. Heating is often required to drive this reaction to completion.

-

-

Washing: After the reaction is complete, cool the resin to room temperature and wash thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 6-Fluoronicotinate Synthesis using Design of Experiments (DoE)

Introduction

Welcome to the technical support center for the synthesis and optimization of ethyl 6-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of this critical pharmaceutical intermediate. By leveraging the statistical power of Design of Experiments (DoE), we can move beyond traditional one-factor-at-a-time (OFAT) optimization and unlock a deeper understanding of the reaction landscape. This document provides a comprehensive resource in a question-and-answer format, addressing common challenges and offering practical, field-tested solutions.

Section 1: Foundational Knowledge & Synthesis Pathways

Q1: What are the primary synthetic routes to ethyl 6-fluoronicotinate?

There are two predominant synthetic strategies for preparing ethyl 6-fluoronicotinate:

-

Nucleophilic Aromatic Substitution (SNAr) on a 6-halonicotinate precursor: This is a common and effective method where a leaving group at the 6-position of an ethyl nicotinate derivative is displaced by a fluoride ion.

-

Direct Esterification of 6-fluoronicotinic acid: This route involves the conversion of the carboxylic acid group of 6-fluoronicotinic acid to its corresponding ethyl ester.

The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Diagram: Synthetic Pathways to Ethyl 6-Fluoronicotinate

Caption: Overview of the two primary synthetic routes to ethyl 6-fluoronicotinate.

Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a powerful tool for introducing fluorine into aromatic systems. However, its success is highly dependent on several factors.

Q2: My SNAr reaction is showing low conversion to ethyl 6-fluoronicotinate. What are the likely causes and how can I troubleshoot this?

Low conversion in an SNAr reaction is a common issue that can often be resolved by systematically investigating the following factors:

-

Insufficiently Reactive Fluoride Source: The choice of fluorinating agent is critical. While potassium fluoride (KF) is cost-effective, its reactivity can be limited by its low solubility in many organic solvents.

-

Troubleshooting:

-

Phase-Transfer Catalysis: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride) to increase the concentration of fluoride ions in the organic phase.[1]

-

Alternative Fluoride Sources: Consider more soluble and reactive fluoride sources such as cesium fluoride (CsF) or anhydrous tetramethylammonium fluoride (Me4NF).[1] Me4NF is particularly effective as it is not prone to Hofmann elimination at elevated temperatures.[1]

-

-

-

Poor Leaving Group: The nature of the leaving group (X) on the pyridine ring significantly impacts the reaction rate. The typical reactivity order for SNAr is F > NO2 > Cl ≈ Br > I.[2]

-

Troubleshooting:

-

While counterintuitive, a fluoro group is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[3][4] However, for practical synthesis, starting with a chloro or bromo precursor is more common. If your starting material is an iodo- or bromo-nicotinate and you are experiencing low conversion, the issue may lie elsewhere.

-

-

-

Presence of Water: Water can compete with the fluoride ion as a nucleophile, leading to the formation of 6-hydroxynicotinate impurities and reducing the yield of the desired product.[5]

-

Troubleshooting:

-

Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the fluorinating agent before use.

-

Azeotropic Removal of Water: In some cases, a solvent that forms an azeotrope with water (e.g., toluene) can be used to remove residual moisture.

-

-

-

Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting material or product.

-

Troubleshooting:

-

Systematic Temperature Screening: Perform a small-scale screen of temperatures (e.g., 100°C, 120°C, 140°C) to identify the optimal range.

-

DoE Optimization: Use a Design of Experiments approach to systematically study the effect of temperature and its interactions with other factors.

-

-

Q3: I am observing significant formation of a byproduct that I suspect is ethyl 6-hydroxynicotinate. How can I minimize this?

The formation of ethyl 6-hydroxynicotinate is a classic example of competing hydrolysis.[5][6]

-

Causality: The presence of water, even in trace amounts, allows for the hydroxide ion (formed in situ or from residual moisture) to act as a nucleophile, displacing the leaving group.

-

Mitigation Strategies:

-

Rigorous Anhydrous Technique: As mentioned above, the most critical factor is the exclusion of water.

-

Aprotic Polar Solvents: Use high-boiling aprotic polar solvents like DMSO or DMF, which can dissolve the fluoride salts to some extent and are less prone to participating in the reaction.

-

DoE for Robustness: A DoE study can help identify a reaction window where the formation of the desired product is maximized, and the hydrolysis byproduct is minimized. This is an example of a multi-response optimization problem.

-

Q4: How can I use Design of Experiments (DoE) to optimize the SNAr reaction?

DoE is a powerful statistical tool for efficiently exploring the effects of multiple variables and their interactions on a reaction outcome.[7][8] For the SNAr synthesis of ethyl 6-fluoronicotinate, a factorial design can be employed to screen for critical factors, followed by a response surface methodology (RSM) to fine-tune the optimal conditions.[9]

Step-by-Step DoE Workflow for SNAr Optimization:

-

Define Objectives and Responses:

-

Objective: Maximize the yield of ethyl 6-fluoronicotinate and minimize the formation of ethyl 6-hydroxynicotinate.

-

Responses: Yield (%), Purity (by HPLC), Impurity Profile (%).

-

-

Identify Key Factors and Ranges:

-

Temperature (°C): 110 - 150

-

Reaction Time (h): 4 - 12

-

Equivalents of Fluoride Source: 1.5 - 3.0

-

Concentration (M): 0.5 - 1.5

-

-

Select an Experimental Design:

-

Screening: A fractional factorial design can be used to identify the most significant factors with fewer experiments.[10]

-

Optimization: A central composite design (CCD) or Box-Behnken design is suitable for building a predictive model and identifying optimal conditions.

-

Table 1: Example of a 2³ Full Factorial Design for SNAr Screening

| Run | Temperature (°C) | Time (h) | Fluoride Eq. |

| 1 | 120 (-1) | 6 (-1) | 1.5 (-1) |

| 2 | 140 (+1) | 6 (-1) | 1.5 (-1) |

| 3 | 120 (-1) | 10 (+1) | 1.5 (-1) |

| 4 | 140 (+1) | 10 (+1) | 1.5 (-1) |

| 5 | 120 (-1) | 6 (-1) | 2.5 (+1) |

| 6 | 140 (+1) | 6 (-1) | 2.5 (+1) |

| 7 | 120 (-1) | 10 (+1) | 2.5 (+1) |

| 8 | 140 (+1) | 10 (+1) | 2.5 (+1) |

| 9 | 130 (0) | 8 (0) | 2.0 (0) |

| 10 | 130 (0) | 8 (0) | 2.0 (0) |

| 11 | 130 (0) | 8 (0) | 2.0 (0) |

(-1) represents the low level, (+1) the high level, and (0) the center point. Center point runs are replicated to estimate experimental error.

Data Analysis and Interpretation:

The results from the DoE are analyzed using statistical software to generate a mathematical model that describes the relationship between the factors and the responses. This model can be visualized using contour plots and response surface plots to identify the optimal operating conditions.

Diagram: DoE Workflow for SNAr Optimization

Caption: A systematic workflow for optimizing the SNAr reaction using DoE.

Section 3: Troubleshooting the Direct Esterification Route

Direct esterification, often a Fischer esterification, is a straightforward approach but can present its own set of challenges, particularly with heteroaromatic carboxylic acids.[11][12]

Q5: My Fischer esterification of 6-fluoronicotinic acid is slow and gives a low yield. What can I do to improve it?

Slow reaction rates and low yields in Fischer esterification are typically due to the unfavorable equilibrium of the reaction.

-

Causality: Fischer esterification is a reversible reaction, and the presence of the water byproduct can drive the equilibrium back towards the starting materials.[11]

-

Troubleshooting:

-

Water Removal:

-

Dean-Stark Apparatus: Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane) and a Dean-Stark trap to continuously remove water as it is formed.

-

Drying Agents: Incorporate a drying agent like molecular sieves into the reaction mixture.

-

-

Excess Reagent: Use a large excess of ethanol to shift the equilibrium towards the product side (Le Chatelier's principle).

-

Catalyst Choice and Loading:

-

Strong Acid Catalysts: Ensure a sufficient loading of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

-

Solid Acid Catalysts: Consider using a solid acid catalyst for easier removal after the reaction.[13]

-

-

-

Alternative Esterification Methods:

-

Thionyl Chloride (SOCl2): Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with ethanol. This is a high-yielding but requires careful handling of the corrosive and toxic thionyl chloride.[14][15][16]

-

Coupling Reagents: Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.

-

Q6: I am concerned about the potential for decarboxylation of my 6-fluoronicotinic acid starting material at high temperatures. Is this a valid concern and how can I avoid it?

Decarboxylation of aromatic carboxylic acids can occur at elevated temperatures, though it is generally more of a concern for acids with electron-donating groups or specific substitution patterns that stabilize the resulting carbanion.[17]

-

Risk Assessment: While 6-fluoronicotinic acid is relatively stable, prolonged heating at very high temperatures could potentially lead to some decarboxylation.

-

Mitigation:

-

Milder Conditions: Opt for esterification methods that proceed under milder conditions, such as the acid chloride route or the use of coupling agents.

-

DoE for Temperature Optimization: Use DoE to find the lowest effective temperature that provides a good reaction rate without significant byproduct formation.

-

Q7: How can DoE be applied to optimize the esterification of 6-fluoronicotinic acid?

Similar to the SNAr route, DoE can be a powerful tool for optimizing the esterification reaction.

Step-by-Step DoE Workflow for Esterification Optimization:

-

Define Objectives and Responses:

-

Objective: Maximize the conversion of 6-fluoronicotinic acid to its ethyl ester.

-

Responses: Conversion (%), Yield (%), Purity (%).

-

-

Identify Key Factors and Ranges:

-

Temperature (°C): 60 - 100

-

Catalyst Loading (mol%): 1 - 10

-

Ethanol Equivalents: 5 - 20

-

Reaction Time (h): 2 - 8

-

-

Select an Experimental Design:

-

A response surface methodology (RSM) design, such as a Box-Behnken design, is well-suited for optimizing this type of reaction.

-

Table 2: Example of a Box-Behnken Design for Esterification Optimization

| Run | Temperature (°C) | Catalyst Loading (mol%) | Ethanol Eq. |

| 1 | 60 (-1) | 1 (-1) | 12.5 (0) |

| 2 | 100 (+1) | 1 (-1) | 12.5 (0) |

| 3 | 60 (-1) | 10 (+1) | 12.5 (0) |

| 4 | 100 (+1) | 10 (+1) | 12.5 (0) |

| 5 | 80 (0) | 5.5 (0) | 5 (-1) |

| 6 | 80 (0) | 5.5 (0) | 20 (+1) |

| 7 | 80 (0) | 1 (-1) | 5 (-1) |

| 8 | 80 (0) | 10 (+1) | 5 (-1) |

| 9 | 80 (0) | 1 (-1) | 20 (+1) |

| 10 | 80 (0) | 10 (+1) | 20 (+1) |

| 11 | 60 (-1) | 5.5 (0) | 5 (-1) |

| 12 | 100 (+1) | 5.5 (0) | 5 (-1) |

| 13 | 60 (-1) | 5.5 (0) | 20 (+1) |

| 14 | 100 (+1) | 5.5 (0) | 20 (+1) |

| 15 | 80 (0) | 5.5 (0) | 12.5 (0) |

| 16 | 80 (0) | 5.5 (0) | 12.5 (0) |

| 17 | 80 (0) | 5.5 (0) | 12.5 (0) |

Data Analysis and Visualization:

Statistical analysis of the results will yield a predictive model that can be visualized with response surface plots, illustrating the combined effects of the variables on the reaction yield.

Section 4: Safety Considerations

Q8: What are the key safety precautions I should take when working with the reagents for these syntheses?

-

Fluorinating Agents (e.g., Tetramethylammonium Fluoride):

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[18]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles. Handle in a well-ventilated fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents and moisture.[18]

-

-

Thionyl Chloride (SOCl2):

-

Corrosivity and Toxicity: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO2 and HCl).[14][15]

-

Handling: Must be handled in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield in addition to safety goggles.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from water and bases.[15]

-

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I use a microwave reactor to accelerate these reactions?

Yes, microwave-assisted synthesis can often significantly reduce reaction times for both SNAr and esterification reactions by efficiently heating the reaction mixture. However, it is crucial to use a dedicated microwave reactor designed for chemical synthesis and to carefully control the temperature and pressure.

Q10: What are the best analytical techniques for monitoring the progress of these reactions?

-

Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion, yield, and purity of the reaction mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

Q11: How do I purify the final product, ethyl 6-fluoronicotinate?

-